Cyclohexanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-
Overview
Description
“Cyclohexanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-” is a chemical compound with the molecular formula C13H16O4S . It is also known as 2-(Tosyloxy)cyclohexanone .
Molecular Structure Analysis
The molecular structure of “Cyclohexanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-” consists of 13 carbon atoms, 16 hydrogen atoms, 4 oxygen atoms, and 1 sulfur atom . The molecular weight is 268.33 g/mol.Physical and Chemical Properties Analysis
The physical and chemical properties of “Cyclohexanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-” are not fully detailed in the sources I found .Scientific Research Applications
Enantioselective Oxidation and Catalysis
Cyclohexanone monooxygenase has been used to catalyze the enantioselective oxidation of various sulfides to sulfoxides. This process achieves high enantioselectivity in the sulfoxidation of alkyl aryl sulfides and other organic sulfur compounds (Colonna, Gaggero, Pasta, & Ottolina, 1996). Another study demonstrates the use of cyclohexanone monooxygenase from Acinetobacter NCIB 9871 for the synthesis of chiral benzyl alkyl sulfoxides, yielding sulfoxides with high enantiomeric excesses (Pasta, Carrea, Holland, & Dallavalle, 1995).
Organic Synthesis and Molecular Interactions
Cyclohexanone, 2-[[(4-methylphenyl)sulfonyl]oxy]- has been involved in various organic synthesis processes. For example, the efficient preparation of 4-aryl-4-phenylsulfonyl cyclohexanones through steps like sulfinate alkylation and Diels–Alder condensation highlights its role in synthesizing complex organic compounds (Scott, Hammond, Beck, Brands, Davies, Dolling, & Kennedy, 2004). Additionally, conformational analysis and electronic interactions of 2-thiosubstituted cyclohexanones were studied using the parametric method 3 (PM3) Hamiltonian, illustrating the compound's utility in theoretical and computational chemistry (Faria, Donnici, & Lopes, 2003).
Catalytic and Oxidative Reactions
The use of cyclohexanone oxime as an oxidant in redox polymerization, where kinetics of oxidation and polymerization were investigated, shows its application in advanced polymer science (Varaprasad & Mahadevan, 1986). Moreover, Mn4O46+ cubane complexes have been used in the oxidative catalysis of various substrates, including cyclohexanone, demonstrating the compound's role in catalysis and reaction mechanisms (Carrell, Cohen, & Dismukes, 2002).
Mechanism of Action
Safety and Hazards
“Cyclohexanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-” is intended for research and development use only. It is not recommended for medicinal, household, or other uses . A safety data sheet for a similar compound, cyclohexanone, indicates that it is flammable and can cause acute toxicity if swallowed, inhaled, or in contact with skin. It can also cause skin irritation, serious eye damage, and may cause respiratory irritation .
Properties
IUPAC Name |
(2-oxocyclohexyl) 4-methylbenzenesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4S/c1-10-6-8-11(9-7-10)18(15,16)17-13-5-3-2-4-12(13)14/h6-9,13H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNZKJYKGTULJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCCCC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433439 | |
Record name | Cyclohexanone, 2-[[(4-methylphenyl)sulfonyl]oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81447-34-9 | |
Record name | Cyclohexanone, 2-[[(4-methylphenyl)sulfonyl]oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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